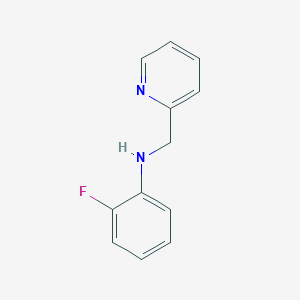

2-fluoro-N-(pyridin-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2-fluoro-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H11FN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2 |

InChI Key |

CZDAONHPWFSRBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CC=N2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro N Pyridin 2 Ylmethyl Aniline and Analogous Structures

Direct Alkylation and Amination Approaches to N-(Pyridin-2-ylmethyl)aniline Derivatives

Direct methods involving the formation of the bond between the aniline (B41778) nitrogen and the pyridylmethyl carbon are among the most straightforward approaches. These can be achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

A common and direct method for the synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)aniline is the nucleophilic substitution reaction between a fluorinated aniline and a halogenated pyridylmethyl species. In this approach, 2-fluoroaniline (B146934) acts as the nucleophile, and a derivative such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) serves as the electrophile. medchemexpress.com The reaction is typically carried out in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity.

Another related strategy is the "borrowing hydrogen" methodology, which represents a greener alternative to using pre-halogenated starting materials. rsc.org This transition-metal-free approach involves the direct N-alkylation of anilines using alcohols. rsc.orgresearchgate.net In this case, 2-fluoroaniline would be reacted with pyridine-2-methanol in the presence of a suitable catalyst system. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. Subsequent reduction of the imine, using the hydrogen "borrowed" during the initial oxidation step, yields the final N-alkylated product. rsc.org

A different direct approach is reductive amination. This method involves the reaction of 2-fluoroaniline with pyridine-2-carboxaldehyde. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. rsc.orgnih.gov This one-pot procedure is highly efficient and avoids the need for isolating the intermediate imine. A variety of reducing agents can be employed, from common hydride sources like sodium borohydride (B1222165) to catalytic hydrogenation. mdpi.comresearchgate.net

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Features |

| 2-Fluoroaniline | 2-(Chloromethyl)pyridine | Nucleophilic Substitution | Direct, requires base |

| 2-Fluoroaniline | Pyridine-2-methanol | Borrowing Hydrogen | Transition-metal-free, atom-economical rsc.org |

| 2-Fluoroaniline | Pyridine-2-carboxaldehyde | Reductive Amination | One-pot, forms imine intermediate rsc.orgnih.gov |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction provides a powerful and versatile method for coupling amines with aryl halides or pseudohalides. nih.govnih.gov In the context of synthesizing the target scaffold, this reaction can be envisioned in two ways:

Coupling of 2-fluoroaniline with a 2-(halomethyl)pyridine.

Coupling of 2-aminomethylpyridine with a 2-fluorohalobenzene (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene).

The reaction's success relies on a palladium catalyst precursor and a suitable phosphine (B1218219) ligand. youtube.com The development of bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) has been crucial in expanding the scope of this reaction to include a wide variety of substrates and achieving high yields under milder conditions. youtube.com The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Historically, copper-catalyzed Ullmann-type reactions were used for similar C-N bond formations. wikipedia.org While effective, the classical Ullmann condensation often requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations using soluble copper catalysts and ligands have improved the reaction's scope and mildness, but the Buchwald-Hartwig amination is often preferred for its broader substrate compatibility and higher efficiency. wikipedia.orgresearchgate.net

| Reaction Name | Catalyst System | Reactant 1 | Reactant 2 | Key Features |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Aryl Halide (e.g., 1-Bromo-2-fluorobenzene) | Amine (e.g., 2-Aminomethylpyridine) | High efficiency, broad scope, mild conditions wikipedia.orglibretexts.org |

| Ullmann Condensation (Goldberg Reaction) | Copper / Ligand | Aryl Halide | Amine | Harsher conditions, alternative to palladium-catalyzed methods wikipedia.org |

Multicomponent Reaction Strategies for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netnih.gov

While a direct one-pot, three-component synthesis of this compound is not prominently documented, MCRs are widely used to create complex pyridine (B92270) and other heterocyclic scaffolds that could serve as precursors. researchgate.nettandfonline.com For example, Hantzsch-type pyridine syntheses or related MCRs can assemble a substituted pyridine ring from components like an aldehyde, a β-ketoester, and an ammonia (B1221849) source. If pyridine-2-carboxaldehyde, a suitable ketoester, and a precursor to the 2-fluoroaniline moiety were used, it could potentially lead to a related structure. More commonly, MCRs are used to build a core structure which is then further functionalized. For instance, a piperidin-4-one derivative can be synthesized via an MCR and subsequently alkylated with 2-(chloromethyl)pyridine to introduce the required pyridinylmethyl group. tandfonline.com

Derivatization Techniques for Introducing the 2-Fluoro-Aniline Moiety

This strategy involves starting with a molecule that already contains the pyridin-2-ylmethylamine core and then attaching the 2-fluorophenyl group. The most relevant method for this transformation is again the Buchwald-Hartwig amination.

In this scenario, pyridin-2-ylmethanamine (B45004) would be coupled with a 2-substituted fluorobenzene, such as 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base. This approach is particularly useful when the pyridin-2-ylmethanamine starting material is readily available. The reaction conditions, including the choice of ligand, base, and solvent, would be optimized to achieve the highest possible yield for the specific substrates involved.

Another derivatization technique involves the reaction of pyridine-2-carboxaldehyde with various nucleophiles to create a more complex intermediate, which then reacts with the aniline. For example, pyridine-2-carboxaldehyde can be used to form stable carbonyl complexes which can subsequently react with aniline derivatives to form Schiff base conjugates. researchgate.netnih.govcapes.gov.br These conjugates can then be reduced to the target secondary amine.

Coordination Chemistry of 2 Fluoro N Pyridin 2 Ylmethyl Aniline and Its Derivatives

Complexation with Transition Metals

Synthesis and Characterization of Palladium(II) Complexes

Palladium(II) complexes of N-(pyridin-2-ylmethyl)aniline and its substituted derivatives are typically synthesized by reacting the corresponding ligand with a palladium(II) precursor, such as [Pd(CH₃CN)₂Cl₂], in a suitable solvent like ethanol. researchgate.net This straightforward reaction yields complexes of the general formula [Pd(L)Cl₂], where L represents the bidentate N,N'-donor ligand. researchgate.netresearchgate.net The formation of these complexes is confirmed through various analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and elemental analysis. researchgate.net

For instance, the synthesis of dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)-palladium(II) has been reported, and its kinetic and mechanistic behavior in substitution reactions have been investigated. researchgate.net X-ray crystallography studies on similar palladium(II) complexes, such as those with N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives, have confirmed a square planar geometry around the palladium center, with the two nitrogen atoms of the ligand and two chloride ligands occupying the coordination sites. researchgate.net The flexibility of the methylene (B1212753) group within the ligand backbone is a notable feature of these complexes. researchgate.net

| Complex | Synthetic Precursor | Characterization Methods | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Pd(L)Cl₂] (L = N-(pyridin-2-ylmethyl)aniline derivatives) | [Pd(CH₃CN)₂Cl₂] | ¹H NMR, ¹³C NMR, FTIR, Elemental Analysis, LC-MS | Square Planar | researchgate.netresearchgate.net |

| dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)-palladium(II) | Not Specified | Kinetic and Mechanistic Studies | Not Specified | researchgate.net |

| [Pd(L)Cl₂] (L = N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives) | [Pd(CH₃CN)₂Cl₂] | X-ray Crystallography | Square Planar | researchgate.net |

Formation of Other d-Block Metal Complexes (e.g., Zn(II), Cd(II), Cu(II), Pt(II))

The N-(pyridin-2-ylmethyl)aniline scaffold and its derivatives readily form complexes with a variety of other d-block metals. The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal salt in a suitable solvent. mdpi.comnih.govtsijournals.com

Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II) complexes have been synthesized using ligands such as 4-methoxy-N-(pyridin-2-ylmethylene)aniline and its derivatives. researchgate.net X-ray diffraction studies have revealed that Zn(II) and Cd(II) complexes often exhibit distorted tetrahedral geometries. researchgate.net However, depending on the specific ligand and reaction conditions, other geometries can be achieved. For example, a six-coordinate octahedral geometry has been observed for some Zn(II) and Cd(II) complexes, while a five-coordinate trigonal bipyramidal geometry was found in a dimeric cadmium bromide complex. researchgate.net

Copper(II) Complexes: Copper(II) complexes of N-(pyridin-2-ylmethyl)aniline and its derivatives have been synthesized from the reaction of the ligand with copper(II) chloride dihydrate in methanol. researchgate.netresearchgate.net These complexes can exist as mononuclear, dinuclear, or polynuclear species. researchgate.netresearchgate.net For instance, a mononuclear complex with a distorted square planar geometry, a dinuclear complex with a chloro-bridged five-coordinate distorted square pyramidal geometry, and a polynuclear complex have been reported. researchgate.netresearchgate.net The Cu(II) ion in a complex with N-(pyridin-2-ylmethylene)aniline was found to have a five-coordinated, distorted square-pyramidal geometry. unlp.edu.ar

Platinum(II) Complexes: Platinum(II) complexes have been synthesized using Schiff base ligands derived from (E)-N-((1H-pyrrol-2-yl)methylene)aniline derivatives. nih.gov These complexes, with the general formula [PtLCl₂], are characterized by spectroscopic methods, and single-crystal X-ray analysis of a related Pt(II) complex confirmed a square-planar geometry. researchgate.netnih.gov

Structural Elucidation of Metal Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

Single crystal X-ray diffraction is a powerful tool for the unambiguous determination of the three-dimensional structure of metal complexes. This technique has been instrumental in elucidating the coordination geometries of complexes formed with the N-(pyridin-2-ylmethyl)aniline scaffold.

Studies have shown that palladium(II) and platinum(II) complexes with these types of bidentate ligands typically adopt a square-planar geometry. researchgate.netresearchgate.netnih.gov In contrast, Zn(II) and Cd(II) complexes commonly exhibit a distorted tetrahedral geometry. researchgate.net However, variations in the ligand structure and the metal-to-ligand ratio can lead to different coordination environments. For example, with certain derivatives, Zn(II) and Cd(II) can form six-coordinate octahedral complexes or five-coordinate trigonal bipyramidal structures. researchgate.net

Copper(II) complexes display significant structural diversity. Depending on the specific N-(pyridin-2-ylmethyl)aniline derivative, mononuclear distorted square planar, dinuclear chloro-bridged distorted square pyramidal, and polynuclear structures have been observed. researchgate.netresearchgate.net A five-coordinate, distorted square-pyramidal geometry has also been confirmed for a Cu(II) complex with a related Schiff base ligand. unlp.edu.ar

| Metal Ion | Ligand Scaffold | Observed Geometries | Reference |

|---|---|---|---|

| Palladium(II) | N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives | Square Planar | researchgate.net |

| Platinum(II) | (E)-N-((1H-pyrrol-2-yl)methylene)aniline derivative | Square Planar | nih.gov |

| Zinc(II) | 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives | Distorted Tetrahedral, Octahedral | researchgate.net |

| Cadmium(II) | 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives | Distorted Tetrahedral, Octahedral, Trigonal Bipyramidal | researchgate.net |

| Copper(II) | N-(pyridin-2-ylmethyl)aniline derivatives | Distorted Square Planar, Distorted Square Pyramidal | researchgate.netresearchgate.net |

| Copper(II) | N-(pyridin-2-ylmethylene)aniline | Distorted Square Pyramidal | unlp.edu.ar |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, UV-Visible Spectroscopy)

A suite of spectroscopic techniques is employed to characterize these metal complexes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the formation of the complexes and for studying their behavior in solution. researchgate.net For palladium(II) complexes, the coordination of the ligand to the metal center is evident from shifts in the proton and carbon signals compared to the free ligand. researchgate.net Time-dependent ¹H NMR studies have been used to investigate the stability and reactivity of these complexes in solution. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The stretching frequencies of key functional groups, such as the C=N bond of the pyridyl group, often shift upon complexation. scirp.org For example, in a Nickel(II) complex, the C=N stretching band of the pyridyl group shifted to a lower wavenumber, indicating coordination through the nitrogen atom. scirp.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic properties of the complexes. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metal complexes. mdpi.comscirp.org For instance, a Nickel(II) complex exhibited a weak, broad absorption band in the visible region attributed to a spin-allowed d-d transition, which is characteristic of an octahedral geometry. scirp.org

Chelation Modes and Ligand Denticity of the N-(Pyridin-2-ylmethyl)aniline Scaffold

The N-(pyridin-2-ylmethyl)aniline scaffold and its derivatives primarily act as bidentate ligands, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline (B41778) or secondary amine group. researchgate.netresearchgate.netresearchgate.net This forms a stable five-membered chelate ring. researchgate.net The flexibility of the methylene bridge between the two nitrogen donors allows the ligand to accommodate the preferred coordination geometries of various metal ions. researchgate.net

While bidentate chelation is the most common coordination mode, the possibility of other modes exists, particularly with more complex derivatives. For example, ligands incorporating additional donor atoms could exhibit higher denticity. The N,N,4-tris(pyridin-2-ylmethyl)aniline ligand, for instance, demonstrates the flexibility of this scaffold, forming discrete complexes, dimers, and 1D coordination polymers, highlighting its multimodal coordination capabilities. rsc.org The specific chelation mode and denticity are influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

N,N'-Bidentate Coordination Mechanisms

The ligand N-(pyridin-2-ylmethyl)aniline and its substituted derivatives, including 2-fluoro-N-(pyridin-2-ylmethyl)aniline, typically act as N,N'-bidentate chelating agents in the formation of metal complexes. researchgate.netresearchgate.net This coordination mode involves the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group binding to a central metal ion, forming a stable five-membered chelate ring.

The formation of these complexes can be generalized by the reaction of a metal salt with the ligand in a suitable solvent. For instance, the reaction of palladium(II) chloride with N-(pyridin-2-ylmethyl)aniline derivatives results in the formation of square planar complexes, where the two nitrogen atoms of the ligand and two chloride ions occupy the coordination sphere of the palladium atom. researchgate.netresearchgate.net Similarly, copper(II) complexes can be synthesized, which may exhibit geometries such as distorted square planar or square pyramidal, depending on the specific substituents on the aniline ring and the reaction conditions. researchgate.net

X-ray crystallography studies of related palladium(II) complexes have confirmed the distorted square planar geometry, with the nitrogen atoms of the pyridine and amine moieties coordinating to the metal center. researchgate.netresearchgate.net The flexibility of the methylene bridge between the pyridine and aniline groups allows for the formation of a sterically favorable and electronically stable chelate ring.

The general coordination behavior can be summarized in the following table:

| Metal Ion | Typical Geometry | Coordination Mode | Reference |

| Palladium(II) | Distorted Square Planar | N,N'-bidentate | researchgate.netresearchgate.net |

| Copper(II) | Distorted Square Planar / Square Pyramidal | N,N'-bidentate | researchgate.net |

| Rhodium(III) | (Not specified) | N,N'-bidentate | researchgate.net |

| Iridium(III) | (Not specified) | N,N'-bidentate | researchgate.net |

Influence of Fluorine and Other Substituents on Coordination Behavior

The presence of substituents on the aniline ring of N-(pyridin-2-ylmethyl)aniline ligands can significantly influence the electronic properties and, consequently, the coordination behavior and reactivity of the resulting metal complexes. The fluorine atom in the ortho-position of the aniline ring in this compound is expected to exert a notable electronic effect.

Fluorine is a strongly electronegative atom, and its presence on the aniline ring acts as a strong σ-electron acceptor. mdpi.com This electron-withdrawing effect can modulate the electron density on the aniline nitrogen atom. A decrease in electron density on the nitrogen would generally lead to a weaker σ-donation to the metal center. However, fluorine can also act as a π-donor, which might partially counteract the inductive effect. mdpi.com

Studies on related palladium(II) complexes with substituted (pyridin-2-yl)methyl-aniline ligands have shown that electron-withdrawing substituents on the para-position of the phenyl moiety increase the rate of substitution reactions at the metal center. researchgate.net This is attributed to the increased electrophilicity of the complex. researchgate.net While the 2-fluoro substituent is in the ortho position, a similar increase in the electrophilicity of the metal center can be anticipated.

The influence of substituents can be observed in various physicochemical parameters of the metal complexes. For instance, in a study of fluorinated N-heterocyclic carbene ligands, the presence of fluorine atoms was found to increase the π-accepting ability of the ligand. mdpi.com This suggests that the 2-fluoro substituent in this compound could enhance the π-backbonding from the metal to the ligand, which would strengthen the metal-ligand bond.

The following table summarizes the expected electronic effects of the 2-fluoro substituent on the coordination properties:

| Property | Influence of 2-Fluoro Substituent | Rationale | Reference |

| Electron Density on Aniline N | Decrease | Strong σ-electron withdrawing nature of fluorine. | mdpi.com |

| σ-Donation from Aniline N | Potentially Weaker | Reduced electron density on the nitrogen atom. | |

| π-Accepting Ability of Ligand | Potentially Stronger | Enhanced π-backbonding due to the electron-withdrawing effect. | mdpi.com |

| Electrophilicity of Metal Center | Increased | Electron-withdrawing nature of the substituent. | researchgate.net |

Reaction Mechanisms and Kinetic Studies of 2 Fluoro N Pyridin 2 Ylmethyl Aniline Metal Complexes

Ligand Substitution Reactions in Palladium(II) Complexes

Palladium(II) complexes are of particular interest due to their applications in catalysis and their potential as therapeutic agents. The square-planar geometry of these d8 metal centers dictates their reactivity, particularly in ligand substitution reactions, which are fundamental to their function.

Kinetic studies on the substitution of chloride ligands in palladium(II) complexes of N,N'-donor (pyridin-2-yl)methyl-aniline ligands by bio-relevant thiourea (B124793) nucleophiles have been undertaken to model their interactions in biological systems. While specific kinetic data for the 2-fluoro substituted ligand is not extensively documented, a comprehensive study on the analogous dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)palladium(II) complex offers significant insights. The substitution reactions are typically biphasic, corresponding to the stepwise replacement of the two chloride ligands.

The rate of substitution is influenced by the nature of the entering nucleophile, with more nucleophilic species reacting faster. For instance, the reaction with N,N'-dimethylthiourea (DMTU) is generally faster than with N,N'-diethylthiourea (DETU) and N,N'-dibutylthiourea (DBTU), a trend that can be attributed to both electronic and steric factors of the incoming nucleophile.

The observed pseudo-first-order rate constants (kobs) for these reactions show a linear dependence on the concentration of the entering nucleophile, which is characteristic of a second-order process. The general rate law for such a substitution can be expressed as: Rate = k2[Pd(II) complex][Nucleophile]

This relationship is pivotal in elucidating the reaction mechanism.

The ligand substitution reactions of square-planar palladium(II) complexes, including those with 2-fluoro-N-(pyridin-2-ylmethyl)aniline, predominantly proceed via an associative mechanism. This is supported by several key pieces of experimental evidence. The second-order nature of the rate law, as mentioned previously, indicates that the incoming nucleophile is involved in the rate-determining step.

Furthermore, the activation parameters, particularly the entropy of activation (ΔS‡), provide strong evidence for an associative pathway. Consistently negative values for ΔS‡ are observed, which signifies a more ordered transition state compared to the reactants. This is expected in an associative mechanism where the incoming nucleophile binds to the metal center to form a five-coordinate trigonal bipyramidal intermediate, leading to a decrease in entropy.

The two-step substitution process involves the initial, faster replacement of the chloride ligand trans to the aniline (B41778) nitrogen, followed by the slower substitution of the chloride trans to the more sterically demanding and electronically influential pyridine (B92270) ring.

Electronic and Steric Effects on Reactivity Profiles

The reactivity of the this compound palladium(II) complexes is finely tuned by the electronic and steric properties of the ligand.

The fluorine atom at the ortho position of the aniline ring exerts a significant electron-withdrawing inductive effect (-I). This effect has a profound impact on the electronic properties of the complex. By withdrawing electron density from the aniline nitrogen, the N-Pd bond is weakened, which in turn can influence the lability of the ligands in the complex.

This electron withdrawal increases the electrophilicity of the palladium center, making it more susceptible to nucleophilic attack. Consequently, the rate of associative ligand substitution is expected to be enhanced compared to complexes with electron-donating substituents on the aniline ring. Studies on para-substituted analogues have shown that electron-withdrawing groups increase the rate of substitution, a trend that would be even more pronounced with the ortho-fluoro substituent due to the proximity of the fluorine atom to the metal center.

Substituents on both the aniline and pyridine rings can modulate the reactivity of the metal complex. Electron-donating groups on the aniline ring, such as methoxy (B1213986) or ethyl groups in the para position, have been shown to decrease the rate of nucleophilic substitution. This is attributed to the increased electron density on the palladium center, which disfavors the attack of an incoming nucleophile.

Conversely, electron-withdrawing groups, like the fluorine atom, accelerate the substitution process. The position of the substituent is also crucial. An ortho substituent, such as the fluorine in this compound, can also introduce steric hindrance around the metal center, which could potentially counteract the electronic acceleration of the reaction. However, in the case of a small atom like fluorine, the electronic effect is likely to be the dominant factor.

Substituents on the pyridine ring would similarly influence the electronic properties of the complex. Electron-donating groups on the pyridine ring would increase the electron density on the palladium center, thereby slowing down associative substitution, while electron-withdrawing groups would have the opposite effect.

Other Chemical Transformations Involving the this compound Scaffold

Beyond its involvement in ligand substitution reactions, the this compound scaffold has potential applications in other areas of chemical synthesis. The presence of the pyridine and aniline functionalities makes it a versatile building block.

The palladium complexes of this ligand could potentially serve as catalysts in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity. The fluorine substituent, in particular, can enhance the stability and reactivity of the catalytic species.

Furthermore, the scaffold itself can undergo various organic transformations. The aniline nitrogen can be further functionalized, and the aromatic rings can be subjected to electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. The pyridine nitrogen can be quaternized to modify the electronic properties of the molecule. These transformations could lead to the synthesis of novel ligands with tailored properties for coordination chemistry and catalysis. While specific examples of such transformations for this exact molecule are not widely reported, the chemical nature of its constituent parts suggests a rich potential for further chemical exploration.

Computational and Theoretical Investigations of 2 Fluoro N Pyridin 2 Ylmethyl Aniline and Its Metal Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For N-(pyridin-2-ylmethyl)aniline derivatives and their metal complexes, DFT methods like B3LYP are frequently employed to elucidate their characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

Computational studies on substituted anilines show that the nature and position of the substituent significantly influence the HOMO and LUMO energy levels. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capability.

The fluorine atom in 2-fluoro-N-(pyridin-2-ylmethyl)aniline is expected to have a notable effect due to its high electronegativity. Compared to the para- or meta-positions, an ortho-fluoro substituent can also engage in intramolecular interactions, further influencing the orbital energies. chemrxiv.orgrsc.org Theoretical calculations on various substituted anilines provide a basis for predicting these effects. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. thaiscience.inforesearchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Anilines (Calculated via DFT) Note: These values are illustrative and based on general findings for substituted anilines, not specific calculations for the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline (B41778) | -5.15 | -0.25 | 4.90 |

| 4-Fluoroaniline | -5.22 | -0.30 | 4.92 |

| 4-Nitroaniline | -6.01 | -1.77 | 4.24 |

| 4-Methoxyaniline | -4.89 | -0.18 | 4.71 |

The data suggests that an electron-withdrawing group like nitro significantly lowers both HOMO and LUMO energies and reduces the energy gap, increasing reactivity. A fluorine substituent has a more modest effect. For this compound, the ortho-position of the fluorine atom would likely lead to a distinct electronic profile compared to its 4-fluoro counterpart due to inductive and potential intramolecular hydrogen bonding effects.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the stable three-dimensional structures of ligands and their metal complexes. For complexes of N-(pyridin-2-ylmethyl)aniline derivatives, geometry optimization typically reveals a distorted square planar geometry around a central metal ion like Palladium(II), with the ligand acting as a bidentate N,N'-donor. researchgate.net

The key geometrical parameters include the bond lengths between the metal and the nitrogen atoms (M-Npyridine and M-Namine), the bond angles around the metal, and the dihedral angles that define the ligand's conformation. In Pd(II) complexes with similar pyridyl-aniline ligands, the Pd-N bond lengths are typically in the range of 2.0-2.1 Å. The bite angle of the chelate ring (Npyridine-Pd-Namine) is a critical factor in the stability and reactivity of the complex.

Computational studies on Pd(II) complexes with ligands analogous to this compound confirm a square planar geometry. The optimization of these structures provides insights into how substituents on the aniline ring affect the coordination sphere. researchgate.netbiointerfaceresearch.com

Table 2: Typical Optimized Geometrical Parameters for a [Pd(L)Cl₂] Complex with an N-(pyridin-2-ylmethyl)aniline-type Ligand Note: These are representative values from DFT studies of analogous complexes.

| Parameter | Value |

|---|---|

| Pd-Npyridine (B92270) Bond Length | ~2.03 Å |

| Pd-Namine Bond Length | ~2.08 Å |

| Pd-Cl Bond Length (trans to Npyridine) | ~2.35 Å |

| Pd-Cl Bond Length (trans to Namine) | ~2.31 Å |

| Npyridine-Pd-Namine Bond Angle | ~85-88° |

| Cl-Pd-Cl Bond Angle | ~90-93° |

The ortho-fluoro substituent in this compound could potentially influence these parameters through steric hindrance or by forming intramolecular non-covalent interactions, which would be accurately modeled through geometry optimization calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their significance.

For a molecule like this compound, NBO analysis can reveal key electronic features:

Intramolecular Charge Transfer (ICT): It can quantify the electron density transfer from the lone pairs of the nitrogen and fluorine atoms to the antibonding orbitals (π*) of the aromatic rings. This delocalization is crucial for the molecule's stability and electronic properties.

Hyperconjugative Effects: Interactions between filled bonding orbitals (e.g., C-H, C-C) and adjacent empty antibonding orbitals contribute to molecular stability.

Hydrogen Bonding: NBO analysis can identify and quantify the strength of potential intramolecular hydrogen bonds, for instance, between the amine N-H group and the ortho-fluoro substituent.

In studies of related fluorinated and substituted aromatic systems, NBO analysis has shown significant stabilization energies from interactions like LP(N) → π(C-C) and LP(F) → σ(C-C), indicating substantial charge delocalization. materialsciencejournal.orgrsc.org

Table 3: Representative NBO Second-Order Perturbation Energies E(2) for Donor-Acceptor Interactions in a Fluorinated Aniline Analogue Note: These values are illustrative of the types of interactions and their typical magnitudes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (Carom-Carom) | ~5-10 |

| LP (3) F | σ* (Carom-Carom) | ~1-3 |

| π (Carom-Carom) | π* (Carom-Carom) | ~15-25 |

This analysis would be critical in understanding how the ortho-fluoro substituent electronically perturbs the aniline ring and influences the ligand's coordination properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving metal complexes of this compound. DFT can be used to map the potential energy surface of a reaction, identifying intermediates, transition states, and calculating activation energy barriers.

For square planar Pd(II) complexes, such as those formed with N-(pyridin-2-ylmethyl)aniline ligands, substitution reactions are of great interest. Kinetic and computational studies on analogous systems, where a coordinated chloride ligand is substituted by a nucleophile like thiourea (B124793), have shown that the reaction proceeds via an associative mechanism.

This mechanism typically involves two steps:

Formation of a five-coordinate trigonal bipyramidal intermediate.

Departure of the leaving group (chloride) to restore the square planar geometry.

DFT calculations can optimize the geometries of the reactant, the transition state, and the product for each step, providing the activation energies that determine the reaction rate. Studies on related Pd(II) complexes have demonstrated that the electronic nature of the substituent on the aniline ring influences these activation barriers. Electron-withdrawing groups can affect the lability of the leaving group and the stability of the transition state. Computational modeling of the hydrolysis of related imine complexes has also provided detailed mechanistic insights, underscoring the role of the metal center in facilitating the reaction. thaiscience.info

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. researchgate.netacs.org These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Ionization Potential (IP) and Electron Affinity (EA) : Approximated by Koopmans' theorem as IP ≈ -EHOMO and EA ≈ -ELUMO.

Electronegativity (χ) : A measure of the molecule's ability to attract electrons, calculated as χ = (IP + EA) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (IP - EA) / 2. A smaller value indicates a "softer," more reactive molecule.

Global Electrophilicity Index (ω) : An index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

By calculating these descriptors for this compound and its analogues, one can compare their relative reactivities. For example, the presence of the electron-withdrawing fluorine atom is expected to increase the electronegativity and electrophilicity of the ligand compared to its non-fluorinated parent compound.

Table 4: Calculated Global Reactivity Descriptors for Analogue Compounds (Illustrative Values) Note: Values are derived from the representative HOMO/LUMO energies in Table 1.

| Compound | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|

| Aniline | 2.45 | 2.70 | 1.49 |

| 4-Fluoroaniline | 2.46 | 2.76 | 1.55 |

| 4-Nitroaniline | 2.12 | 3.89 | 3.56 |

| 4-Methoxyaniline | 2.36 | 2.54 | 1.37 |

These descriptors are invaluable for systematically comparing the reactivity of a series of related ligands and for predicting how modifications like fluorination will tune their chemical behavior and the properties of their metal complexes.

Advanced Applications of 2 Fluoro N Pyridin 2 Ylmethyl Aniline Derivatives in Catalysis and Materials Science

Applications in Homogeneous Catalysis

Derivatives of the 2-fluoro-N-(pyridin-2-ylmethyl)aniline scaffold are effective ligands in a range of metal-mediated homogeneous catalytic processes. By coordinating to a metal center, these ligands can modulate its electronic properties and steric environment, thereby controlling catalytic activity and selectivity.

Palladium(II) complexes incorporating N-(pyridin-2-ylmethyl)aniline derivatives have demonstrated significant catalytic activity in the polymerization of methyl methacrylate (B99206) (MMA). In one study, a complex of palladium(II) chloride with 4-methoxy-N-(pyridin-2-ylmethyl)aniline was used to produce high molecular weight poly(methyl methacrylate) (PMMA). researchgate.net The bidentate coordination of the ligand to the palladium center is crucial for the catalytic activity. The system's performance highlights the potential of this ligand class in olefin polymerization. researchgate.net

The table below summarizes the catalytic performance of a representative palladium(II) complex in MMA polymerization.

| Catalyst | Activity (g PMMA / mol Pd·h) | Polymer Molecular Weight (g/mol) | Syndiotacticity (rr) |

|---|---|---|---|

| [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl₂] | 3.80 × 10⁴ | 9.12 × 10⁵ | 0.68 |

The N-(pyridin-2-ylmethyl)aniline framework is an exemplary directing group for transition-metal-catalyzed C–H functionalization. rsc.org The pyridine (B92270) nitrogen atom can coordinate to a metal catalyst, positioning it in close proximity to the ortho-C–H bonds of the aniline (B41778) ring. This directed approach enables the selective activation and subsequent functionalization of what would otherwise be an unreactive C–H bond.

For instance, 2-(pyridin-2-yl)aniline (B1331140) has been successfully employed as a removable directing group in copper-mediated C–H amination reactions. rsc.org This strategy allows for the efficient synthesis of ortho-aminated benzamide (B126) derivatives. Similarly, palladium-catalyzed ortho-arylation of N-aryl-2-aminopyridine derivatives has been achieved, demonstrating the versatility of the pyridine-amine motif in guiding C–H functionalization.

Role as a Directing Group in Stereoselective and Regioselective Transformations

The directing ability of the N-(pyridin-2-ylmethyl)aniline scaffold is central to achieving high levels of selectivity in chemical transformations. By forming a stable five-membered chelate ring with a metal center, the ligand pre-organizes the substrate and catalyst, leading to predictable outcomes.

This coordination geometry is particularly effective in enforcing high regioselectivity . The ortho-C–H bond of the aniline ring is held in an ideal position for cyclometalation and subsequent reaction, leading almost exclusively to ortho-functionalized products.

While specific examples detailing the use of chiral this compound derivatives for stereoselective transformations are still emerging, the principle is well-established. Asymmetric fluorination and fluorocyclization reactions often rely on chiral ligands or catalysts to control the facial selectivity of the reaction. The incorporation of chirality into the N-(pyridin-2-ylmethyl)aniline backbone, for example at the methylene (B1212753) bridge, could enable enantioselective C–H functionalization reactions, providing a pathway to valuable chiral fluorinated molecules.

Scaffold in the Design and Synthesis of Functional Organic Materials

The rigid yet versatile structure of N-(pyridin-2-ylmethyl)aniline derivatives makes them excellent building blocks, or scaffolds, for constructing complex functional materials. Their ability to coordinate with metal ions is particularly useful in the field of coordination chemistry and materials science.

A notable example is the use of the related ligand N,N,4-tris(pyridin-2-ylmethyl)aniline to synthesize a variety of coordination complexes with metal ions such as copper, cobalt, and manganese. The flexible coordination modes of this ligand allow for the formation of diverse supramolecular structures, including discrete molecular complexes, dimers, and one-dimensional coordination polymers. These materials have potential applications in areas such as gas storage and catalysis.

Derivatization for Advanced Analytical and Radiochemical Techniques

The this compound structure is well-suited for derivatization for use in advanced imaging and analytical techniques, particularly Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive imaging modality that relies on molecules labeled with positron-emitting radionuclides. umich.edu

Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay properties and half-life (109.8 min). nih.govnih.gov The presence of a "cold" fluorine atom (¹⁹F) on the aniline ring of this compound makes it an ideal precursor or reference standard for its ¹⁸F-labeled analogue. The synthesis of the corresponding radiotracer, [¹⁸F]this compound, could be achieved through late-stage radiofluorination techniques, such as nucleophilic substitution of a suitable precursor (e.g., a nitro or trimethylammonium derivative).

Once radiolabeled, such a tracer could be used to study biological processes in vivo. The development of novel ¹⁸F-labeled PET tracers based on pyridine and aniline scaffolds is an active area of research for imaging targets in the brain, such as protein aggregates in neurodegenerative diseases or specific receptor systems. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-N-(pyridin-2-ylmethyl)aniline, and how can purity and yield be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:

Fluorine introduction : Start with 2-fluoroaniline and react with pyridin-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated product .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound. Recrystallization in ethanol/water improves purity .

Key parameters:

- Temperature control (60–80°C) to minimize side reactions.

- Catalyst optimization (e.g., Pd/C for reductive steps).

Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and pyridine ring signals (δ 8.0–8.5 ppm). ¹⁹F NMR confirms fluorine presence (δ −110 to −120 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 217.0903) validates molecular formula .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. How does the molecular structure of this compound influence its physicochemical properties?

- Methodological Answer :

- Electron Effects : The fluorine atom acts as an electron-withdrawing group, reducing electron density on the aniline ring and directing electrophilic substitution to the meta position. The pyridine moiety enhances solubility in polar solvents .

- Lipophilicity : LogP values (~2.5) are determined via shake-flask method, critical for predicting membrane permeability in biological studies .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for fluorinated aromatic amines during nucleophilic substitution be resolved?

- Methodological Answer : Discrepancies often arise from:

- Solvent polarity : DMF increases reactivity but may promote decomposition; switch to THF or acetonitrile for better control .

- Catalyst selection : Pd-based catalysts improve regioselectivity in fluorinated systems compared to Cu .

- Temperature gradients : Use microwave-assisted synthesis for uniform heating and reduced side products .

Statistical tools (e.g., Design of Experiments) optimize these variables .

Q. What computational methods predict the binding affinity of this compound with biological targets like kinases?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using PyMOL for visualization. Fluorine forms halogen bonds with backbone carbonyls (e.g., in EGFR kinase) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Train datasets with IC₅₀ values of analogs to predict bioactivity .

Q. How to design structure-activity relationship (SAR) studies to evaluate the roles of pyridine and fluorine in antimicrobial activity?

- Methodological Answer :

Analog synthesis : Prepare derivatives with:

- Fluorine replaced by Cl, H, or CF₃.

- Pyridine substituted with thiazole or morpholine .

Q. Biological assays :

- MIC testing : Against S. aureus and E. coli (96-well plate, resazurin viability dye).

- Mechanistic studies : Fluorescence quenching of DNA gyrase to assess binding .

Data analysis : Use PCA to correlate substituent electronegativity with activity .

Data Contradiction Analysis

Q. Why do conflicting results exist regarding the thermal stability of fluorinated aromatic amines?

- Methodological Answer :

- DSC/TGA : Reported decomposition temperatures (Td) vary due to:

Crystallinity : Amorphous samples degrade faster than crystalline forms (confirmed via XRD) .

Atmosphere : Oxidative (air) vs. inert (N₂) conditions shift Td by 20–30°C .

- Mitigation : Standardize sample preparation (recrystallization) and DSC protocols (10°C/min heating rate) .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.